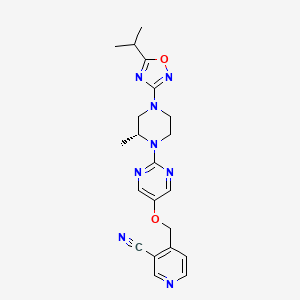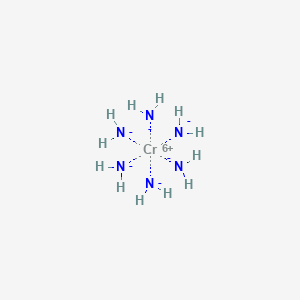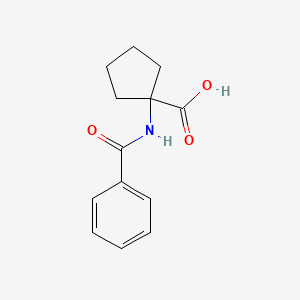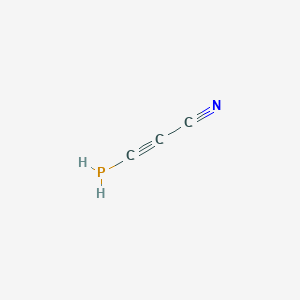
3-Phosphanylprop-2-ynenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phosphanylprop-2-ynenitrile is an organic compound that features both a phosphanyl group and a nitrile group attached to a prop-2-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phosphanylprop-2-ynenitrile can be synthesized through several methods:
Nucleophilic Attack: One common method involves the nucleophilic attack of cyanide ion on an alkyl halide.
Dehydration of Primary Amides: Another method is the dehydration of primary amides using reagents like thionyl chloride, phosphorus pentoxide, or phosphorus oxychloride.
Industrial Production Methods
Industrial production of nitriles, including this compound, often involves large-scale reactions using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Phosphanylprop-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Substitution: It can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and diisobutylaluminum hydride are frequently used.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Phosphanylprop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Phosphanylprop-2-ynenitrile involves its interaction with various molecular targets:
Molecular Targets: The nitrile group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound can participate in pathways involving nucleophilic addition and substitution reactions, affecting cellular processes
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-ynenitrile: Lacks the phosphanyl group but shares the nitrile and alkyne functionalities.
Phosphanylalkynes: Compounds with similar phosphanyl and alkyne groups but different substituents.
Propiedades
Número CAS |
925458-74-8 |
|---|---|
Fórmula molecular |
C3H2NP |
Peso molecular |
83.03 g/mol |
Nombre IUPAC |
3-phosphanylprop-2-ynenitrile |
InChI |
InChI=1S/C3H2NP/c4-2-1-3-5/h5H2 |
Clave InChI |
SGKWMEBVIUHPKE-UHFFFAOYSA-N |
SMILES canónico |
C(#CP)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


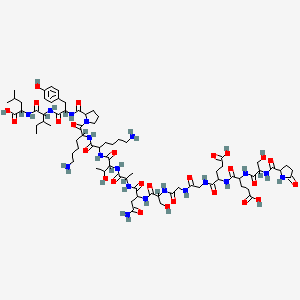
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
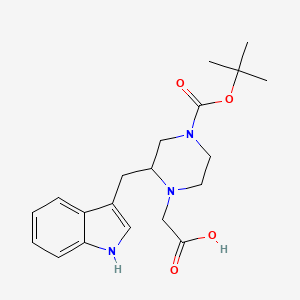
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)

![Benzenesulfonamide, N-[[2-[4-[(butylamino)methyl]phenyl]-4-thiazolyl]methyl]-4-methoxy-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B14167078.png)
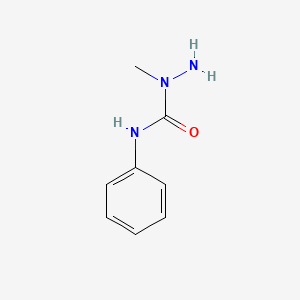
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
![2-[(2-Hydroxyethyl)amino]-2-methylpropanenitrile](/img/structure/B14167106.png)
